![molecular formula C10H13N5O2 B4135169 methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate](/img/structure/B4135169.png)
methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate
Overview
Description
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate, also known as MDITA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MDITA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.27 g/mol.
Mechanism of Action
The mechanism of action of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate in different applications varies. In herbicidal applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate inhibits the growth of weeds by interfering with the photosynthetic process. In anticancer applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate induces apoptosis or programmed cell death in cancer cells by inhibiting the activity of specific enzymes. In drug delivery applications, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate acts as a carrier for the targeted delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been shown to have low toxicity and does not cause significant adverse effects on the environment or living organisms. However, studies have shown that exposure to high concentrations of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate can cause skin irritation and respiratory problems in humans.
Advantages and Limitations for Lab Experiments
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has several advantages as a research tool, including its low toxicity, high purity, and ease of synthesis. However, the limitations of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate include its limited solubility in water and its potential for degradation in certain conditions.
Future Directions
Future research on methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate can focus on exploring its potential applications in other fields such as energy storage, catalysis, and sensor technology. Additionally, research can be conducted to improve the synthesis method of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate to obtain higher yields and purity. The potential use of methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate as a drug delivery system can also be further explored to improve the efficacy of cancer treatments.
Scientific Research Applications
Methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been extensively studied for its potential applications in various fields such as agriculture, pharmaceuticals, and material science. In agriculture, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been used as a herbicide due to its ability to inhibit the growth of weeds. In pharmaceuticals, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been studied for its potential as an anticancer agent and as a drug delivery system. In material science, methyl N-cyano-N-(4,6-dimethyl-1,3,5-triazin-2-yl)alaninate has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
methyl 2-[cyano-(4,6-dimethyl-1,3,5-triazin-2-yl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6(9(16)17-4)15(5-11)10-13-7(2)12-8(3)14-10/h6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPTPAMMXWJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N(C#N)C(C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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